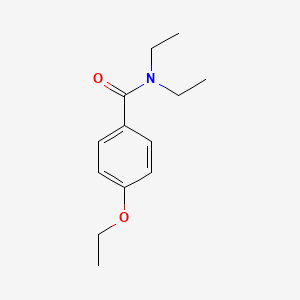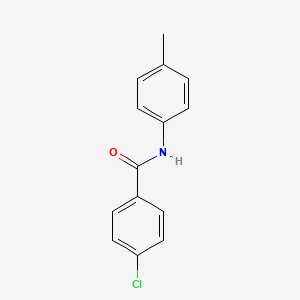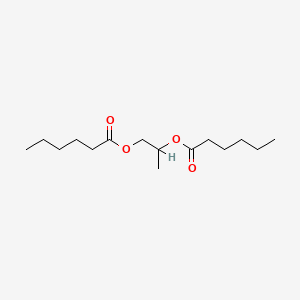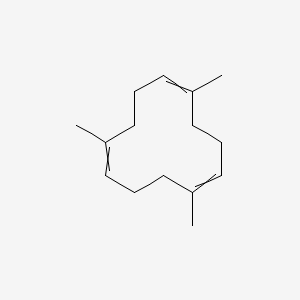
1,5,9-Trimethylcyclododeca-1,5,9-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,5,9-Trimethylcyclododeca-1,5,9-triene is an organic compound with the molecular formula C15H24. It is a cyclic triene, meaning it contains three double bonds within a twelve-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions
1,5,9-Trimethylcyclododeca-1,5,9-triene can be synthesized through the cyclization of appropriate precursors under specific reaction conditions. One common method involves the trimerization of butadiene in the presence of catalysts such as titanium tetrachloride and ethylaluminum sesquichloride . This reaction typically requires controlled temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale trimerization processes. Companies like BASF have developed efficient methods to produce this compound, ensuring high purity and consistent quality . The production process may also involve purification steps such as distillation to remove impurities and byproducts.
化学反応の分析
Types of Reactions
1,5,9-Trimethylcyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated cyclic compounds.
Substitution: The compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclododecanone and other ketones.
Reduction: Saturated cyclic hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclic compounds.
科学的研究の応用
1,5,9-Trimethylcyclododeca-1,5,9-triene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,5,9-Trimethylcyclododeca-1,5,9-triene involves its ability to undergo various chemical transformations. The compound’s double bonds allow it to participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis. Its molecular structure enables interactions with specific enzymes and receptors, which can be exploited in medicinal chemistry .
類似化合物との比較
Similar Compounds
1,5,9-Cyclododecatriene: A similar cyclic triene with three double bonds but without methyl groups.
1,5-Dimethyl-1,5-cyclooctadiene: A smaller cyclic diene with two double bonds and two methyl groups.
2,5,9-Trimethyl-1,5,9-cyclododecatriene: Another isomer with different positions of the methyl groups.
Uniqueness
1,5,9-Trimethylcyclododeca-1,5,9-triene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
21064-19-7 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1Z,5Z,9Z)-1,5,9-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7-,14-11-,15-10- |
InChIキー |
XOTMHDVYZZBKEJ-PEFAHGPYSA-N |
SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
異性体SMILES |
C/C/1=C/CC/C(=C\CC/C(=C\CC1)/C)/C |
正規SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
Key on ui other cas no. |
21064-19-7 |
ピクトグラム |
Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


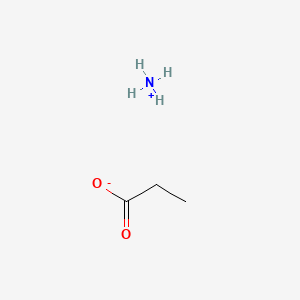
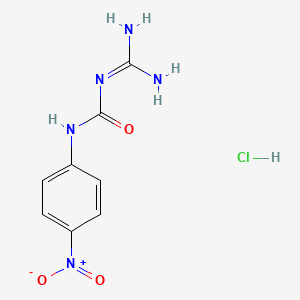
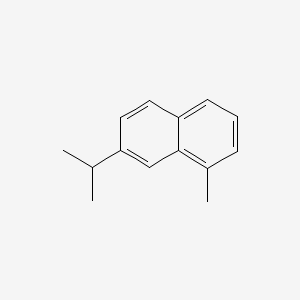
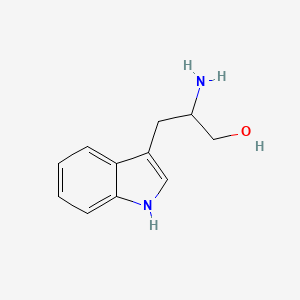
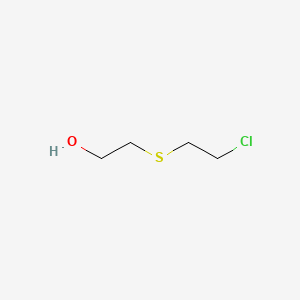
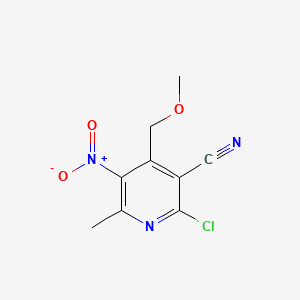
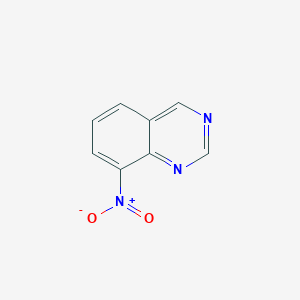
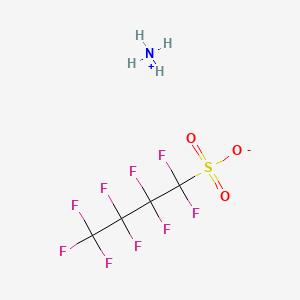
![Benzoic acid, 4-[[[3-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]azo]-4-methylphenyl]sulfonyl]oxy]-, methyl ester](/img/structure/B1617426.png)
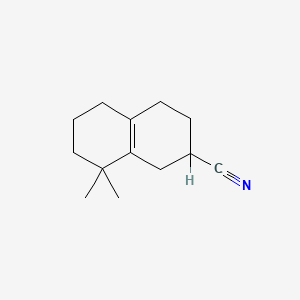
![1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime](/img/structure/B1617428.png)
